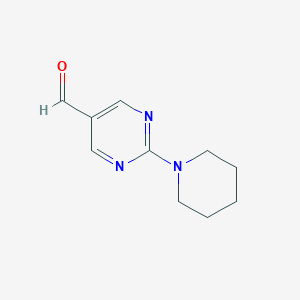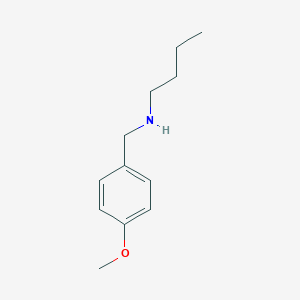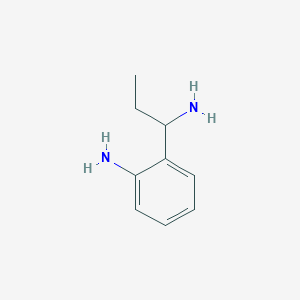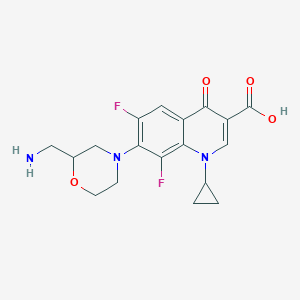![molecular formula C12H16O3 B135407 (2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane CAS No. 105780-38-9](/img/structure/B135407.png)
(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane
Overview
Description
(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane, commonly known as MEMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and medicinal chemistry. MEMO is a chiral epoxide, which means it has two enantiomers that differ in their spatial arrangement.
Mechanism of Action
The mechanism of action of MEMO involves its interaction with biological membranes. MEMO has been found to insert itself into the lipid bilayer of cell membranes, causing changes in the membrane structure and function. This disruption of the membrane can lead to cell death in cancer cells, as well as the inhibition of viral and fungal growth.
Biochemical and Physiological Effects:
Studies have shown that MEMO has a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, as well as the production of inflammatory cytokines. MEMO has also been found to have antioxidant properties, which can help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of MEMO for lab experiments is its relatively simple synthesis method, which allows for large-scale production. MEMO is also stable under a range of conditions, making it a viable option for use in experiments. However, one limitation of MEMO is its potential toxicity, which can make it difficult to work with at high concentrations.
Future Directions
There are several future directions for MEMO research. One area of focus is the development of MEMO-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of interest is the use of MEMO as a tool for studying biological membranes and their interactions with drugs and other compounds. Additionally, there is potential for MEMO to be used in the development of new materials, such as polymers and coatings, due to its ability to interact with lipid bilayers.
Scientific Research Applications
MEMO has been studied extensively for its potential applications in drug development. It has been found to have anticancer, antifungal, and antiviral properties. Studies have shown that MEMO inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes. MEMO has also been studied as a potential treatment for Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
properties
IUPAC Name |
(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOWFGJMGUIGHC-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC1=CC=C(C=C1)OC[C@@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450460 | |
| Record name | (2S)-2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | |
CAS RN |
105780-38-9 | |
| Record name | (2S)-2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

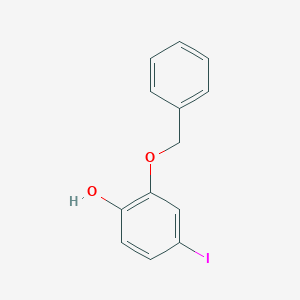

![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
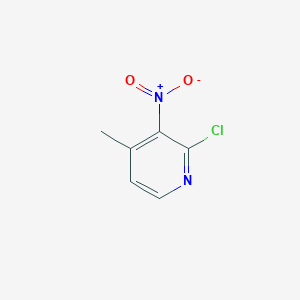
![2-[4-(Carboxymethylamino)anilino]acetic acid](/img/structure/B135338.png)

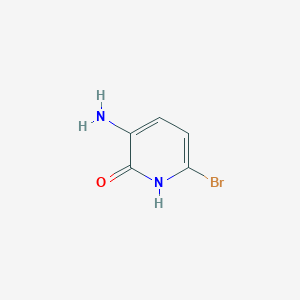
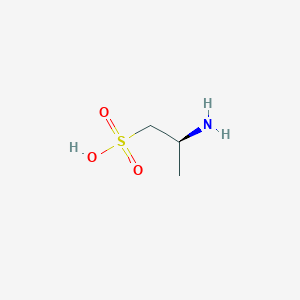
![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)
